1-Methoxy-4-methyl-d3-benzene

Übersicht

Beschreibung

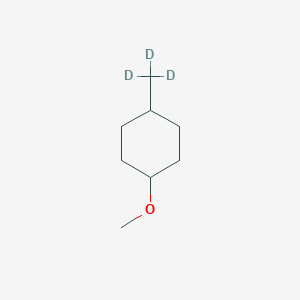

1-Methoxy-4-methyl-d3-benzene is an organic compound with the molecular formula C8H7D3O and a molecular weight of 125.1829 . It is a deuterated derivative of 1-methoxy-4-methylbenzene, where three hydrogen atoms are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methoxy-4-methyl-d3-benzene can be synthesized through various methods, including the deuteration of 1-methoxy-4-methylbenzene. One common method involves the exchange of hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions. For example, the compound can be prepared by reacting 1-methoxy-4-methylbenzene with deuterium gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient hydrogen-deuterium exchange. The use of high-purity deuterium gas and advanced catalytic systems helps achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methoxy-4-methyl-d3-benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the methoxy and methyl groups on the benzene ring. These reactions typically involve the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Oxidation: The compound can be oxidized to form corresponding oxidation products, such as aldehydes or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or alkanes.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). Reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are usually carried out under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. Reactions are typically carried out under anhydrous conditions.

Major Products Formed

Electrophilic Aromatic Substitution: Major products include halogenated or nitrated derivatives of this compound.

Oxidation: Major products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.

Reduction: Major products include 4-methoxytoluene and 4-methoxycyclohexane.

Wissenschaftliche Forschungsanwendungen

1-Methoxy-4-methyl-d3-benzene has various scientific research applications, including:

Chemistry: Used as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Utilized in pharmacokinetic studies to investigate the metabolism and distribution of drugs.

Industry: Applied in the development of deuterated materials for advanced technological applications, such as in the production of deuterated polymers and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-methoxy-4-methyl-d3-benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution reactions, the methoxy group acts as an electron-donating group, activating the aromatic ring towards electrophilic attack. The deuterium atoms, being isotopes of hydrogen, do not significantly alter the chemical reactivity but provide valuable information in isotopic labeling studies.

Vergleich Mit ähnlichen Verbindungen

1-Methoxy-4-methyl-d3-benzene can be compared with other similar compounds, such as:

1-Methoxy-4-methylbenzene: The non-deuterated analog of this compound, which has similar chemical properties but lacks the isotopic labeling.

4-Methoxytoluene: A compound with a similar structure but without the deuterium atoms, used in various chemical reactions and industrial applications.

4-Methoxybenzaldehyde: An oxidation product of this compound, used in the synthesis of fragrances and pharmaceuticals.

The uniqueness of this compound lies in its deuterium labeling, which makes it a valuable tool in scientific research for studying reaction mechanisms, metabolic pathways, and molecular interactions.

Biologische Aktivität

1-Methoxy-4-methyl-d3-benzene, also known by its CAS number 14202-49-4, is a deuterated derivative of methoxy-substituted benzene. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula : C8H7D3O

- Molecular Weight : 125.1829 g/mol

- CAS Registry Number : 14202-49-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may exhibit effects such as:

- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : The compound may bind to receptors involved in neurotransmission or hormonal regulation, potentially affecting physiological responses.

Antioxidant Activity

Research indicates that methoxy-substituted benzenes can exhibit antioxidant properties. A study demonstrated that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of methoxy-substituted benzenes on cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15.2 | |

| This compound | HeLa (cervical cancer) | 12.8 |

These results suggest that this compound may have potential as an anticancer agent.

Anti-inflammatory Effects

In vitro studies have shown that methoxy-substituted compounds can inhibit pro-inflammatory cytokines. This effect is significant for developing treatments for inflammatory diseases. The mechanism may involve the suppression of NF-kB signaling pathways.

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of various methoxy-substituted benzenes, including this compound. The compound demonstrated significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress in biological systems.

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative study assessing the cytotoxic effects of several related compounds on human cancer cell lines, this compound was found to inhibit cell proliferation effectively. The study highlighted its potential mechanism involving apoptosis induction through caspase activation.

Applications in Research and Industry

Given its biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound in drug discovery targeting oxidative stress-related conditions or cancers.

- Cosmetic Formulations : Due to its antioxidant properties, it could be incorporated into skincare products aimed at reducing skin aging.

Eigenschaften

IUPAC Name |

1-methoxy-4-(trideuteriomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-3-5-8(9-2)6-4-7/h7-8H,3-6H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAPYXHNMYKBKN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1CCC(CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161926 | |

| Record name | 1-Methoxy-4-methyl-d3-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14202-49-4 | |

| Record name | 1-Methoxy-4-methyl-d3-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014202494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxy-4-methyl-d3-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.